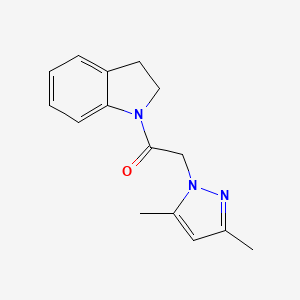![molecular formula C11H16ClNO2 B7645745 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7645745.png)
2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol is a synthetic compound that is used in scientific research. It is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
Scientific Research Applications
2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol has been used in a variety of scientific research applications. It has been shown to inhibit the activity of tyrosine hydroxylase in vitro and in vivo, which can be useful in studying the role of dopamine in various physiological and pathological processes. It has also been used as a tool compound to investigate the structure-activity relationship of tyrosine hydroxylase inhibitors.
Mechanism of Action
The mechanism of action of 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of dopamine. By inhibiting this enzyme, the compound reduces the production of dopamine in the brain and other tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of tyrosine hydroxylase. This can lead to a reduction in the levels of dopamine in the brain and other tissues, which can have a variety of effects on behavior, cognition, and physiology. For example, dopamine is involved in the regulation of movement, motivation, reward, and mood.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol in lab experiments is its high potency as a tyrosine hydroxylase inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the risk of off-target effects. However, one limitation is that the compound is not selective for tyrosine hydroxylase and can also inhibit other enzymes that are involved in the synthesis of catecholamines.
Future Directions
There are several future directions for research on 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol. One area of interest is the development of more selective inhibitors of tyrosine hydroxylase that can be used to study the role of dopamine in specific physiological and pathological processes. Another area of interest is the investigation of the effects of tyrosine hydroxylase inhibition on other neurotransmitter systems and signaling pathways. Additionally, the compound may have potential therapeutic applications for conditions such as Parkinson's disease and addiction.
Synthesis Methods
The synthesis of 2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol involves the reaction of 2-chloro-4-nitrophenol with (S)-2-amino-1-butanol in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with hydrochloric acid to remove the protecting group and yield the final product.
properties
IUPAC Name |
2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-2-9(7-14)13-6-8-3-4-11(15)10(12)5-8/h3-5,9,13-15H,2,6-7H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHCXEDSBRNYBL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=CC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)

![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)
![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)
![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)


![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbutanamide](/img/structure/B7645741.png)

![methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate](/img/structure/B7645758.png)
